molecular formula C14H19Cl2NO B8732534 Benzenebutanal, 4-[bis(2-chloroethyl)amino]- CAS No. 64977-05-5

Benzenebutanal, 4-[bis(2-chloroethyl)amino]-

Cat. No.: B8732534
CAS No.: 64977-05-5
M. Wt: 288.2 g/mol
InChI Key: HUIZMVVIRCIOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenebutanal, 4-[bis(2-chloroethyl)amino]- is a useful research compound. Its molecular formula is C14H19Cl2NO and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenebutanal, 4-[bis(2-chloroethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenebutanal, 4-[bis(2-chloroethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64977-05-5

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]phenyl]butanal

InChI

InChI=1S/C14H19Cl2NO/c15-8-10-17(11-9-16)14-6-4-13(5-7-14)3-1-2-12-18/h4-7,12H,1-3,8-11H2

InChI Key

HUIZMVVIRCIOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC=O)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Similar reaction of 4-[4-(N,N-bis(2-chloroethyl)-amino]phenyl)butanoic acid (VIII, n=3) [Everett, J. L., Roberts, J. J., Ross W. C. J., "Aryl-2-halogenoalkylamines. Part XII. Some carboxylic acid derivatives of N,N-di-2-chloroethylaniline", J. Chem. Soc., 1953 2386-2392] (4.75 g, 15.6 mmol) according to the above protocol gave 4[4-(N,N-bis(2-chloroethyl)amino)phenyl]butanal (IX, n=3) as a pale yellow oil (3.3 g, 73% overall yield). 1H NMR (CDCl3) δ 9.75 (t, J1,2 =1.6 Hz, 1 H, CHO), 7.06 (d, J2',3' =8.6 H z, 2 H, H-2',H-6'), 6.63 (d, J2',3' =8.6 Hz, 2 H, H-3', H-5=), 3.71 (t, J=7.4 Hz, 4 H, NCH2CH2Cl), 3.63 (t, J=7.4 Hz, 4 H, NCH2CH2Cl), 2.56 (t, J3,4 =7.4 Hz, 2 H, H-4), 2.45 (dt, J2,3 =7.3 Hz, and J1,2 =1.6 Hz, 2 H, H-2), 1.90 (quintet, J=7.4 Hz, 2 H, H-3). 13C NMR δ 202.52, 144.41, 130.28, 129.62, 112.21, 53.51, 43.10, 40.59, 33.82, 23.85. HRMS (EI, 70 eV) calcd for C14H19NO35Cl2 : 287.08437. Found: 287.08427.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Aryl-2-halogenoalkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N,N-di-2-chloroethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.